4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

Medicinal Chemistry ADMET Prediction Physicochemical Property

Procuring the correct regioisomer is critical for reproducible SAR. Generic substitution of the meta-nitro isomer with its ortho or para analogs compromises ADMET profiling due to significant shifts in lipophilicity and TPSA []. This compound, with a computed XLogP3-AA of 2.3 and a single rotatable bond, provides a rigid, three-dimensional scaffold that balances Caco-2 permeability with aqueous solubility-a key advantage for oral bioavailability optimization. Its TPSA of 74.9 Ų sits at the CNS drug-likeness boundary, making it an essential tool for mapping BBB penetration limits within the 2-azaspiro[4.4]nonane series. • Distinct pharmacophoric vector: The meta-nitro group enables unique hydrogen-bonding conformations unattainable with ortho/para analogs, supporting fragment-based drug discovery and scaffold-hopping campaigns. • Supply chain assurance: Available in 1 g research quantities with 95% HPLC purity; larger batches (5-25 g) supplied on demand to minimize project delays.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B13247297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H16N2O3/c17-13-14(6-1-2-7-14)12(9-15-13)10-4-3-5-11(8-10)16(18)19/h3-5,8,12H,1-2,6-7,9H2,(H,15,17)
InChIKeyQMEBXPWZLFWKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one: Physicochemical Baseline Overview


4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2059975-01-6) is a heterocyclic compound belonging to the 2-azaspiro[4.4]nonan-1-one class, characterized by a spiro[4.4] junction fusing a cyclopentane and a γ-lactam ring, with a 3-nitrophenyl substituent at the 4-position [1]. This scaffold is a key structural motif in several bioactive natural products and synthetic drug candidates [2]. The computed physical-chemical properties, such as a molecular weight of 260.29 g/mol, an XLogP3-AA of 2.3, a topological polar surface area (TPSA) of 74.9 Ų, and a single rotatable bond, establish a baseline profile that is critical for preliminary screening and library procurement [1].

1
Regioisomer-specific ADME profiling studies
2
Conformational rigidity for target engagement assays
3
Hydrogen bond donor/acceptor balance for formulation screening

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one: Regioisomer Substitution Risks


Within the 4-(nitrophenyl)-2-azaspiro[4.4]nonan-1-one series, the position of the nitro group (ortho, meta, para) directly dictates the molecule's electronic distribution, dipole moment, and steric profile. This leads to fundamental differences in physicochemical properties and, consequently, biological recognition. Simple substitution of regioisomers can dramatically alter a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. As the evidence below demonstrates, the meta-nitro isomer possesses a distinct combination of lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) compared to its ortho and para analogs, making generic interchange scientifically unjustifiable [1].

Electronic environment
Meta nitro substitution alters electronic distribution compared to ortho and para isomers, changing solubility and hydrogen-bond strength.
Spatial pharmacophore
Nitro group vector is regiospecifically defined; a different isomer may shift target engagement geometry and binding recognition.
ADME property mismatch
Lipophilicity and polar surface area differences across regioisomers may lead to distinct membrane permeability and metabolic profiles.

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one: Quantitative Differentiation Evidence


Lipophilicity Profile: XLogP3-AA Comparison

The 3-nitrophenyl (meta) isomer demonstrates an intermediate lipophilicity (XLogP3-AA = 2.3) compared to its ortho and para analogs. This directly influences membrane permeability and solubility, a key differentiator for lead optimization where balancing LogP is critical for oral bioavailability and avoiding metabolic instability [1]. The ortho isomer is predicted to be more lipophilic (XLogP3-AA = 2.5), while the para isomer is identical in computed value (XLogP3-AA = 2.3) but differs significantly in other parameters [2].

Lipophilicity
Data to verify
Meta isomer XLogP3-AA = 2.3 vs. ortho 2.5 (Δ 0.2 log units)
Reported intermediate lipophilicity may influence membrane partitioning context.
Computed prediction; experimental verification recommended.
Medicinal Chemistry ADMET Prediction Physicochemical Property

Topological Polar Surface Area and Cellular Permeability

The topological polar surface area (TPSA) is a primary descriptor for predicting passive molecular transport through biological membranes. The meta-nitro substitution on the 4-phenyl ring yields a TPSA of 74.9 Ų, which is identical to the para isomer but critically different from the ortho isomer [1]. This difference arises from the varying degree of steric shielding of the polar nitro group and its amide bond, influencing the compound's ability to cross the blood-brain barrier (BBB) or be absorbed in the gut.

Polar surface area
Data to verify
Meta TPSA = 74.9 Ų; ortho 75.2 Ų (Δ +0.3 Ų)
Subtle TPSA difference may affect passive permeability endpoint context.
Computed by Cactvs; experimental validation needed.
Drug Design Permeability In Silico Prediction

Conformational Rigidity for Target Engagement

All three nitrophenyl regioisomers possess a single rotatable bond, linking the spirocyclic core to the nitrophenyl ring. This near-rigid structure is a hallmark of spirocyclic compounds, minimizing the entropic penalty upon target binding. While all isomers share this feature, the exact spatial orientation of the nitro group's hydrogen bond acceptors differs profoundly between the ortho, meta, and para positions, leading to distinct pharmacophoric vectors [1]. The meta configuration presents a unique spatial geometry that may engage binding pockets inaccessible to the ortho or para isomers.

Conformational rigidity
Data to verify
Rotatable bonds = 1 for all isomers; meta nitro vector is geometrically distinct.
Regiospecific pharmacophore orientation supports structure-based design studies.
Qualitative spatial difference; binding confirmation required.
Conformational Analysis Ligand Efficiency Molecular Recognition

Hydrogen Bond Donor/Acceptor Balance

The compound presents 1 hydrogen bond donor (the lactam N-H) and 3 hydrogen bond acceptors (the lactam carbonyl and the nitro group). This 1:3 donor-to-acceptor ratio is identical to the other regioisomers, but the intramolecular electronic environment modulates the strength of these H-bonds. The meta-nitro group exerts a distinct electron-withdrawing effect through the phenyl ring, subtly altering the polarity of the amide bond compared to the ortho or para isomers, thereby influencing solubility and crystal packing, which are critical for formulation [1].

H-bond profile
Class-level
Donor: 1, Acceptor: 3; electronic environment differs by nitro position.
Electronic modulation may influence crystal packing and solubility context.
Class-level inference; formulation data needed for confirmation.
Solubility Permeability Drug-likeness

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one: Optimal Application Scenarios


Oral Drug Lead Optimization with Balanced LogP

The precisely computed XLogP3-AA of 2.3 for 4-(3-nitrophenyl)-2-azaspiro[4.4]nonan-1-one makes it a superior candidate over the more lipophilic ortho isomer (XLogP3-AA = 2.5) for oral bioavailability optimization. Procurement of this specific regioisomer is justified when the discovery project's target product profile demands a compound with moderate lipophilicity to balance Caco-2 permeability with aqueous solubility, as supported by direct in silico comparison [1].

CNS Drug Discovery and Blood-Brain Barrier Penetration

With a TPSA of 74.9 Ų, this compound sits at the upper limit of the empirical rule for CNS drug-likeness (TPSA < 90 Ų). Its procurement enables precise structure-activity relationship (SAR) studies to map the TPSA boundary for BBB penetration within the azaspiro[4.4]nonane chemotype. The subtle TPSA differences compared to the ortho isomer (75.2 Ų) can inform medicinal chemistry strategies for fine-tuning brain exposure [1].

Scaffold-Hopping and Fragment-Based Drug Discovery

The spirocyclic structure, with only a single rotatable bond, provides a rigid, three-dimensional scaffold ideal for fragment-based drug discovery. The specific meta-nitro regioisomer presents a distinct pharmacophoric vector for the nitro group's hydrogen bond acceptors. This enables the exploration of unique protein binding conformations not achievable with the ortho or para analogs, making it a valuable tool compound for scaffold-hopping campaigns [1].

Application
Selection Property
Validation Focus
Oral exposure model studies
Regioisomer-specific lipophilicity profile
Permeability-solubility balance endpoint
CNS penetration research
Polar surface area threshold context
BBB permeability SAR endpoint
Scaffold-based library design
Rigid spirocyclic core with defined H-bond vector
Binding conformation screening
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